A Technical Guide to Methyl 4-(2,4-difluorophenyl)benzoate (CAS 268746-75-4): Properties, Synthesis, and Characterization
A Technical Guide to Methyl 4-(2,4-difluorophenyl)benzoate (CAS 268746-75-4): Properties, Synthesis, and Characterization
This guide provides an in-depth technical overview of Methyl 4-(2,4-difluorophenyl)benzoate, a fluorinated biaryl compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its structural and physicochemical properties, detail a robust synthetic protocol, discuss methods for its analytical characterization, and provide essential safety and handling guidelines.
Introduction and Overview
Methyl 4-(2,4-difluorophenyl)benzoate (CAS No. 268746-75-4) is a biaryl ester. Its structure is characterized by a methyl benzoate core linked to a 2,4-difluorophenyl group. This molecular architecture is a common motif in pharmacologically active compounds and advanced materials. The strategic incorporation of fluorine atoms is a widely used strategy in drug design to modulate electronic properties, enhance metabolic stability, and improve target binding affinity[1]. As an intermediate, this compound serves as a valuable building block for the synthesis of more complex molecular targets.
Caption: Chemical Structure of Methyl 4-(2,4-difluorophenyl)benzoate.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds such as Methyl 2,4-Difluorobenzoate[2].
| Property | Value | Source |
| CAS Number | 268746-75-4 | N/A |
| Molecular Formula | C₁₄H₁₀F₂O₂ | Computed |
| Molecular Weight | 248.23 g/mol | Computed |
| IUPAC Name | Methyl 4-(2,4-difluorophenyl)benzoate | N/A |
| Appearance | Predicted: White to off-white solid | Inferred |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water. | Inferred |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the two aryl rings in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions, high yields, and exceptional tolerance of various functional groups[3]. The general strategy involves coupling an aryl halide or triflate with an arylboronic acid[4][5].
Rationale and Experimental Design
The chosen pathway involves the reaction of Methyl 4-bromobenzoate with (2,4-difluorophenyl)boronic acid . This approach is selected due to the commercial availability and stability of both starting materials. A palladium catalyst, typically with phosphine ligands, facilitates the reaction in the presence of a base. The base is crucial for the transmetalation step of the catalytic cycle.
Caption: Workflow for the Suzuki-Miyaura Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.
Reagents and Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
(2,4-Difluorophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromobenzoate, (2,4-difluorophenyl)boronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 3:1 ratio). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 4-(2,4-difluorophenyl)benzoate.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the final product is essential. The following are the expected spectral characteristics based on the compound's structure and data from analogous molecules[6][7][8].
| Technique | Expected Features |
| ¹H NMR | ~3.9 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons. ~8.1-7.4 ppm (m, 7H): Complex multiplet region for the seven aromatic protons. The benzoate protons are expected to appear as two doublets (an AA'BB' system). The difluorophenyl protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. |
| ¹³C NMR | ~166 ppm: Carbonyl carbon of the ester group. ~52 ppm: Methoxy carbon (-OCH₃). ~164-159 ppm (dd): Two carbons directly bonded to fluorine, showing large C-F coupling constants. ~132-104 ppm: Multiple signals corresponding to the remaining aromatic carbons. |
| IR Spectroscopy | ~1725-1715 cm⁻¹: Strong C=O stretching vibration of the ester. ~1300-1250 cm⁻¹: C-O stretching vibration. ~1250-1100 cm⁻¹: Strong C-F stretching vibrations. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.[9][10] |
| Mass Spectrometry (EI) | m/z 248 (M⁺): Molecular ion peak corresponding to C₁₄H₁₀F₂O₂. m/z 217: Fragment corresponding to the loss of a methoxy group (-OCH₃). m/z 189: Fragment corresponding to the loss of the carbomethoxy group (-COOCH₃). |
Safety and Handling
No specific toxicological data for Methyl 4-(2,4-difluorophenyl)benzoate is available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. General safety information for related aromatic esters and fluorinated compounds should be followed[11][12].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Applications and Research Context
Methyl 4-(2,4-difluorophenyl)benzoate is primarily of interest as a synthetic intermediate. The difluorobiphenyl core is a key structural motif in various fields:
-
Pharmaceutical Development: This scaffold is present in numerous biologically active molecules. The fluorine atoms can block metabolic pathways and enhance binding to protein targets, making it a desirable feature in drug candidates[1].
-
Materials Science: Biaryl structures are fundamental to the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional polymers. The polarity and rigidity imparted by the difluoro substitution can be tuned for specific material properties.
Further derivatization, such as hydrolysis of the ester to the corresponding carboxylic acid or reduction to the alcohol, opens up a wide range of subsequent chemical transformations, making this compound a versatile starting point for discovery research.
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